molecular formula C22H30N2O2 B12495232 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

Katalognummer: B12495232
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: DYWFKNFOUDANEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a 3-phenylpropyl group. Its chemical formula is C21H28N2O2.

Vorbereitungsmethoden

The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves several steps. One common method includes the reaction of 1-(3,4-dimethoxyphenyl)methyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., potassium carbonate). Major products formed from these reactions include various substituted piperazines, ketones, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with sigma receptors and monoamine transporters. The compound binds to sigma receptors, modulating their activity and influencing various cellular pathways. It also interacts with dopamine and serotonin transporters, affecting neurotransmitter levels and signaling in the brain .

Vergleich Mit ähnlichen Verbindungen

1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct binding characteristics and potential therapeutic applications.

Eigenschaften

Molekularformel

C22H30N2O2

Molekulargewicht

354.5 g/mol

IUPAC-Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C22H30N2O2/c1-25-21-11-10-20(17-22(21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3

InChI-Schlüssel

DYWFKNFOUDANEV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.